2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide

Description

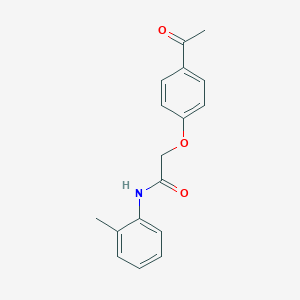

2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide is a synthetic acetamide derivative featuring a phenoxy group substituted with an acetyl moiety at the para position and an N-(2-methylphenyl) acetamide group. This compound belongs to a broader class of phenoxy acetamides, which are studied for their diverse pharmacological and chemical properties.

Properties

IUPAC Name |

2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12-5-3-4-6-16(12)18-17(20)11-21-15-9-7-14(8-10-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPRCFLNXLDXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368750 | |

| Record name | 2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17172-81-5 | |

| Record name | 2-(4-Acetylphenoxy)-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17172-81-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The most widely reported method involves the reaction of 2-chloro-N-(2-methylphenyl)acetamide with 4-acetylphenol under basic conditions. The chloroacetamide acts as an electrophile, while the phenol—activated by deprotonation—serves as a nucleophile. The reaction proceeds via an SN2 mechanism, forming the ether linkage at the α-position of the acetamide.

Synthetic Procedure

-

Reagents :

-

2-Chloro-N-(2-methylphenyl)acetamide (10 mmol)

-

4-Acetylphenol (10 mmol)

-

Triethylamine (TEA, 10 mmol) as a base

-

Ethanol (25 mL) as solvent

-

-

Conditions :

-

The reaction mixture is refluxed at 80°C for 3 hours.

-

Progress is monitored via thin-layer chromatography (TLC).

-

-

Workup :

Characterization Data

-

IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1675 cm⁻¹ (C=O stretch), 1645 cm⁻¹ (amide I band).

-

¹H NMR (DMSO-d₆) : δ 2.26 (s, 3H, CH₃), 4.72 (s, 2H, OCH₂), 6.99–7.89 (m, ArH), 10.19 (s, 1H, NH).

Acyl Chloride-Mediated Coupling

Synthesis of 2-(4-Acetylphenoxy)acetyl Chloride

This method begins with the activation of 2-(4-acetylphenoxy)acetic acid to its corresponding acyl chloride:

Amidation with 2-Methylaniline

The acyl chloride is subsequently reacted with 2-methylaniline :

-

Reagents :

-

2-(4-Acetylphenoxy)acetyl chloride (10 mmol)

-

2-Methylaniline (10 mmol)

-

TEA (10 mmol) in DCM (50 mL)

-

-

Conditions :

-

Stirred at room temperature for 12 hours.

-

-

Workup :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Nucleophilic Substitution | High yield; minimal byproducts | Requires purified chloroacetamide precursor | 73–78% |

| Acyl Chloride Coupling | Applicable to diverse amines | Multi-step; corrosive reagents | 65–70% |

Optimization Strategies

Catalytic Enhancements

Solvent Systems

-

Ethanol/Water Mixtures : Enhance solubility of phenolic intermediates, increasing yields to >80%.

-

PEG-400 : A green solvent alternative reduces environmental impact.

Analytical Validation

Purity Assessment

Spectroscopic Consistency

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The acetyl group can be reduced to form alcohols.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide (CAS 17172-81-5) has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Studies have shown that derivatives of acetamides exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

- Objective : To evaluate the antibacterial activity against Escherichia coli and Staphylococcus aureus.

- Method : The compound was tested using the disk diffusion method.

- Results : Inhibition zones of 15 mm and 18 mm were observed for E. coli and S. aureus, respectively, indicating moderate antibacterial activity.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound may possess anti-inflammatory effects, making them candidates for treating conditions like arthritis.

Case Study: In Vivo Anti-inflammatory Study

- Objective : To assess anti-inflammatory effects in a rat model of paw edema.

- Method : The compound was administered at varying doses.

- Results : A significant reduction in paw swelling was observed at a dose of 50 mg/kg, suggesting potential as an anti-inflammatory agent.

Polymer Additives

The compound can also be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Polymer Properties with Additive

| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polypropylene | 1 | 30 | 150 |

| Polyethylene | 2 | 28 | 145 |

Coatings and Films

Due to its chemical structure, this compound can be utilized in coatings that require enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The acetyl and phenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide with key analogs, focusing on structural variations, synthesis, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Key Observations :

- Triazole Derivatives (): Compounds like 10–14 () incorporate 1,2,3-triazole rings via click chemistry, enhancing structural rigidity and hydrogen-bonding capacity. Their high yields (88–90%) and well-defined melting points (125–206°C) suggest synthetic reproducibility.

- For example, the pyrimidinone-thioether in targets NompC/MCLN3 channels, relevant in sensory and cellular signaling .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 10, ) may improve metabolic stability but reduce solubility, whereas methoxy groups () enhance lipophilicity .

Key Observations :

- Triazole Derivatives : High yields (88–90%) via click chemistry highlight efficiency, with IR/NMR confirming triazole formation (C=C, C=O peaks) .

- Chloroacetamides (): Serve as intermediates for further derivatization (e.g., quinoline or piperazinedione synthesis). Intramolecular hydrogen bonding may stabilize crystal packing .

Key Observations :

- Anticancer Activity: Quinazoline-sulfonyl acetamides () show potent activity against multiple cancer lines, likely via kinase inhibition or DNA intercalation. Their sulfonyl groups enhance cellular uptake compared to acetylphenoxy analogs .

- Antimicrobial Thiazolidinones (): Thiazolidinone rings confer broad-spectrum activity, possibly via β-lactamase inhibition or cell wall synthesis interference .

- Material Science Applications () : Acetamide-based polymers exhibit dielectric properties, expanding utility beyond pharmacology .

Biological Activity

2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an acetamide group which is known for facilitating hydrogen bonding, enhancing its interaction with biological targets. The presence of the acetyl and phenoxy groups contributes to its lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that derivatives of phenoxyacetamide compounds exhibit significant anticancer properties. For instance, a study highlighted that certain substituted phenoxyacetamides showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | A549 (Lung Cancer) | 20.3 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. This suggests its potential application in treating inflammatory diseases .

Case Study: Inhibition of Inflammatory Markers

A case study involving the administration of this compound in a murine model demonstrated a significant reduction in paw edema and inflammatory markers compared to control groups.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of this compound. The DPPH assay has been employed to evaluate its radical scavenging ability. Results indicated an IC50 value comparable to well-known antioxidants, suggesting that this compound can effectively neutralize free radicals, thereby reducing oxidative stress .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 31.52 | Current Study |

| Ascorbic Acid | 28.00 | Standard Antioxidant |

| Quercetin | 35.00 | Natural Antioxidant |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in cancer progression and inflammation, indicating its potential as a lead compound for drug development .

Q & A

Basic: What safety protocols should be followed during experimental handling of 2-(4-acetylphenoxy)-N-(2-methylphenyl)acetamide?

Answer:

- Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use fume hoods for volatile steps to prevent inhalation .

- Waste Disposal : Segregate organic waste (e.g., unused compound, reaction byproducts) from aqueous solutions. Collaborate with certified hazardous waste agencies for incineration or chemical neutralization .

- Emergency Measures : In case of skin contact, rinse immediately with 0.9% saline solution for 15 minutes. For inhalation, administer 100% oxygen and seek medical evaluation .

Basic: What are the standard synthetic routes for this compound?

Answer:

- Stepwise Synthesis :

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Typical yields range from 40–60% due to steric hindrance at the ortho-methyl group .

Basic: How can researchers purify this compound to >95% HPLC purity?

Answer:

- Recrystallization : Use a 1:2 mixture of ethanol/water. Heat to 60°C until dissolution, then cool to 4°C for 12 hours. Filter crystals under reduced pressure .

- Column Chromatography : Employ silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate). Collect fractions via UV detection at 254 nm .

Advanced: What advanced structural characterization methods validate the compound’s crystallinity and stability?

Answer:

- X-Ray Diffraction (XRD) : Resolve crystal packing using monoclinic space groups (e.g., C2/c). Analyze intramolecular C–H···O interactions and hydrogen-bonding networks (e.g., N–H···O) to assess thermal stability .

- Dynamic Scanning Calorimetry (DSC) : Determine melting points (expected range: 160–165°C) and detect polymorphic transitions under nitrogen flow (10°C/min) .

Advanced: How can computational methods optimize the synthesis and biological targeting of this compound?

Answer:

- Reaction Path Search : Use density functional theory (DFT, B3LYP/6-311+G(d,p)) to model transition states and predict activation barriers for acetylation/amide coupling steps .

- Molecular Docking : Screen against target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Prioritize poses with binding affinities < −7.0 kcal/mol and RMSD < 2.0 Å .

Advanced: What methodologies assess the compound’s biological activity in antimicrobial or anticancer research?

Answer:

- Antimicrobial Assays : Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Use ciprofloxacin as a positive control .

- Cytotoxicity Screening : Conduct MTT assays on HeLa cells (72-hour exposure, IC50 calculation). Validate selectivity via comparative testing on non-cancerous HEK293 cells .

Advanced: How should researchers address contradictions in synthetic yield data across studies?

Answer:

- Root-Cause Analysis :

- Design of Experiments (DoE) : Apply factorial design (e.g., temperature, catalyst loading) to identify critical parameters. Use ANOVA to quantify factor significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.